molecular formula C8H13InSi B14308738 CID 13868649 CAS No. 116360-32-8

CID 13868649

Katalognummer: B14308738
CAS-Nummer: 116360-32-8
Molekulargewicht: 252.09 g/mol
InChI-Schlüssel: XUHABVLHJQVLME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound “CID 13868649” is a chemical entity registered in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 13868649” involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include steps such as nucleophilic substitution, oxidation, and reduction reactions under controlled conditions.

Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale chemical processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and efficiency, often utilizing advanced technologies and equipment.

Analyse Chemischer Reaktionen

Types of Reactions: Compound “CID 13868649” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions: The reactions of compound “this compound” are carried out under specific conditions, such as controlled temperature, pressure, and pH. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired chemical transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

Compound “CID 13868649” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules for various purposes.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes, receptors, and other biomolecules.

    Medicine: Research explores its potential therapeutic effects, such as its role in drug development and disease treatment.

    Industry: The compound is utilized in the production of materials, chemicals, and other industrial products, contributing to advancements in technology and manufacturing.

Wirkmechanismus

The mechanism of action of compound “CID 13868649” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor activation, or modulation of cellular processes. The detailed mechanism of action is often elucidated through experimental studies and computational modeling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Compound “CID 13868649” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

  • Compound A (CID 12345678)
  • Compound B (CID 87654321)
  • Compound C (CID 11223344)

Uniqueness: The uniqueness of compound “this compound” lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for certain applications where other compounds may not be as effective.

Eigenschaften

CAS-Nummer

116360-32-8

Molekularformel

C8H13InSi

Molekulargewicht

252.09 g/mol

InChI

InChI=1S/C8H13Si.In/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;

InChI-Schlüssel

XUHABVLHJQVLME-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C1(C=CC=C1)[In]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.